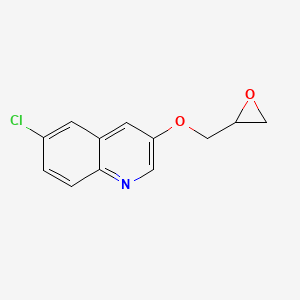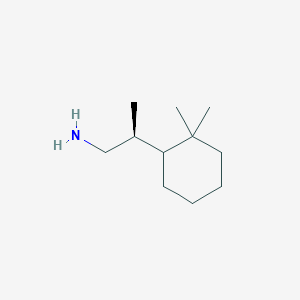
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine compound that has been gaining attention in the scientific community due to its potential applications in the field of drug discovery. DMCPA is a cyclic secondary amine that contains a cyclohexyl ring and a propan-1-amine group. This compound is interesting because of its unique chemical structure and its potential to act as a chiral building block in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in the synthesis of pharmaceuticals, which can improve the enantiomeric purity of the final product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. However, it is believed that this compound may have minimal toxicity and may not cause significant adverse effects in laboratory experiments.
実験室実験の利点と制限
The advantages of using (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in laboratory experiments include its potential to act as a chiral building block in the synthesis of pharmaceuticals and its minimal toxicity. However, the limitations of using (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in laboratory experiments include its limited availability and high cost.
将来の方向性
There are several future directions for the study of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. These include:
1. Further investigation of the mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of pharmaceuticals.
2. Development of new synthetic methods for (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine that are more efficient and cost-effective.
3. Study of the potential use of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of chiral ligands for asymmetric catalysis.
4. Investigation of the potential biological activity of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine and its derivatives.
5. Study of the potential use of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of chiral polymers and materials.
Conclusion:
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chiral amine compound that has potential applications in the field of drug discovery. This compound can be synthesized using a variety of methods and can act as a chiral building block in the synthesis of pharmaceuticals. (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has minimal toxicity and may not cause significant adverse effects in laboratory experiments. Further research is needed to fully understand the potential applications of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine and its derivatives.
合成法
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including asymmetric hydrogenation, chiral pool synthesis, and resolution of racemic mixtures. Asymmetric hydrogenation involves the use of a chiral catalyst to selectively hydrogenate a precursor compound to form (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine with high enantiomeric purity. Chiral pool synthesis involves the use of chiral starting materials, such as natural amino acids, to synthesize (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. Resolution of racemic mixtures involves the separation of the two enantiomers of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine using chiral chromatography or other separation techniques.
科学的研究の応用
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has been studied for its potential applications in the field of drug discovery. This compound can be used as a chiral building block in the synthesis of pharmaceuticals, which can improve the efficacy and safety of drugs. (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis.
特性
IUPAC Name |
(2S)-2-(2,2-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVICKMRMKCCF-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)
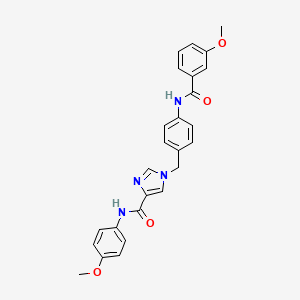
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B2485641.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate](/img/structure/B2485642.png)
![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)
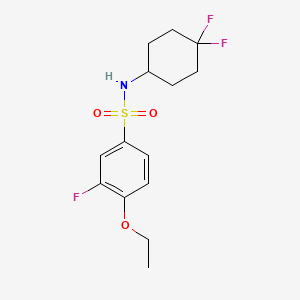
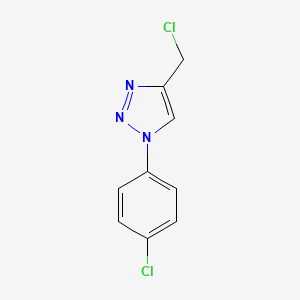
![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)
